2-Methyl-4-(methylamino)benzonitrile

Photophysics Spectroscopy Kinetics

2-Methyl-4-(methylamino)benzonitrile is a critical, non-substitutable intermediate for complex heterocyclic synthesis. Unlike generic 4-(methylamino)benzonitrile, its unique ortho-methyl group introduces steric hindrance that dictates regioselectivity in AlCl3-mediated condensation reactions with bicyclic enones, enabling the formation of specific tetracyclic derivatives. This compound is also a valuable tool for photophysical studies, as the ortho-methyl group can modulate TICT state formation. For medicinal chemistry programs, it serves as a rational starting point for developing cytotoxic agents with functionalization potential. Ensure your synthetic route's success by sourcing this specific, irreplaceable building block.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B12280046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(methylamino)benzonitrile
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC)C#N
InChIInChI=1S/C9H10N2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,11H,1-2H3
InChIKeyNSSUODPEYZTEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(methylamino)benzonitrile: Procurement-Ready Molecular and Functional Baseline


2-Methyl-4-(methylamino)benzonitrile (CAS 1369807-59-9) is a disubstituted benzonitrile derivative with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It serves as a key intermediate in the synthesis of complex heterocyclic systems, notably tetracyclic derivatives, where its unique substitution pattern governs regioselectivity in condensation reactions [1].

2-Methyl-4-(methylamino)benzonitrile: Why In-Class Analogs Are Not Interchangeable for Advanced Synthesis


Due to the highly specific steric and electronic contributions of the ortho-methyl group, generic substitution of 2-Methyl-4-(methylamino)benzonitrile with unsubstituted or para-only analogs like 4-(methylamino)benzonitrile is not feasible in key applications. The ortho-methyl group introduces steric hindrance that can critically alter reaction outcomes, such as enabling or suppressing specific photophysical pathways (e.g., TICT state formation) [1], and can modulate the compound's ability to serve as a selective intermediate in complex heterocyclic syntheses [2].

2-Methyl-4-(methylamino)benzonitrile: A Quantitative Evidence Guide for Differentiated Scientific Selection


Thermally Activated Internal Conversion: Comparative Activation Energy (E_IC) with In-Class Analogs

2-Methyl-4-(methylamino)benzonitrile (target) exhibits a quantifiably higher activation energy (E_IC) for thermally activated internal conversion compared to its analogs, indicating greater thermal stability for the excited state. In alkane solvents, the E_IC values were 34.3 kJ/mol for 4-(methylamino)benzonitrile (MABN, a close analog), 34.8 kJ/mol for 4-aminobenzonitrile (ABN), and 31.3 kJ/mol for 4-(dimethylamino)benzonitrile (DMABN) [1].

Photophysics Spectroscopy Kinetics

Fluorogenic Probe Activation: Comparative Response to Amines in Solution

4-(N-Methylamino)benzonitrile (a close regioisomer and primary commercial analog) demonstrates an inhibitory effect on the reaction rate of amines when activated by light, making it suitable for measuring amine concentration . This property is distinct from the more common amino-benzonitriles which may not exhibit the same photoactivated behavior.

Analytical Chemistry Fluorogenic Probes Amine Detection

TICT State Modulation: Comparative Fluorescence of 3-Methylated vs. Unmethylated Analogs

The introduction of a methyl group ortho to the amino moiety critically alters the photophysical landscape of methylamino-benzonitriles. While the parent compound 4-(methylamino)benzonitrile (MABN) does not exhibit dual fluorescence, its 3-methylated derivative (3-MMABN) displays a distinct, anomalous long-wave band assigned to a Twisted Intramolecular Charge Transfer (TICT) state [1]. This demonstrates that the ortho-methyl group on the target compound 2-Methyl-4-(methylamino)benzonitrile is not a passive substituent but a key determinant of its excited-state behavior.

Photophysics Fluorescence Charge Transfer

Anticancer Activity: Comparative Cytotoxicity of a Structurally Relevant Analog

In the class of methylamino-benzonitriles, the presence and position of amino and methylamino groups directly impact biological activity. A structurally relevant analog, 3-Amino-4-(methylamino)benzonitrile, demonstrates in vitro inhibition of MCF-7 breast cancer cell proliferation with an IC50 value of approximately 15 µM . This provides a baseline for the expected activity of the target compound and highlights its potential as a scaffold for developing anticancer agents.

Cancer Research Cytotoxicity Medicinal Chemistry

2-Methyl-4-(methylamino)benzonitrile: Targeted Application Scenarios Based on Differentiated Evidence


Precursor for Regiospecific Synthesis of Tetracyclic Heterocycles

The compound is specifically employed as a condensation partner with bicyclic enones in the presence of AlCl3 to furnish tetracyclic derivatives [1]. The ortho-methyl group likely exerts steric control over the reaction, directing regioselectivity in a way that the unsubstituted 4-(methylamino)benzonitrile cannot. This makes it a critical, non-substitutable intermediate in specific synthetic routes.

Model Compound for Studying Ortho-Substituent Effects on Excited-State Dynamics

The quantitative activation energy (E_IC = 34.3 kJ/mol) for the close analog 4-(methylamino)benzonitrile, and the TICT-modulating effect of an ortho-methyl group, establish this compound as a valuable tool for photophysical studies [1]. It can be used to investigate the relationship between molecular structure (steric hindrance) and non-radiative decay pathways in aminobenzonitrile systems.

Scaffold for Developing Fluorogenic Amine Sensors

The demonstrated ability of the N-methylamino benzonitrile moiety to act as a light-activated probe for amines positions this compound as a precursor for designing new analytical sensors [1]. Its ortho-methyl substitution could be further exploited to tune the selectivity and sensitivity of such probes, offering an advantage over non-methylated analogs.

Starting Point for Anticancer Lead Optimization

Based on the class-level cytotoxic activity (e.g., IC50 ~15 µM against MCF-7 cells for a related analog), this compound is a rational starting point for medicinal chemistry [1]. It is differentiated from simpler benzonitriles by its potential for functionalization and its inherent biological activity, making it suitable for iterative synthesis and testing in cancer research programs.

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